AZD2066 Exhibits Intermediate Receptor Residence Time Compared to Other Clinically Tested mGluR5 NAMs
In the first comprehensive comparative study of nine clinically and preclinically tested mGluR5 NAMs, AZD2066 exhibited a medium receptor residence time of 10-30 minutes, which is quantitatively distinct from both the long-residence (>400 min) compounds (basimglurant, mavoglurant) and the short-residence (<10 min) compounds (dipraglurant, F169521, F1699611, STX107) [1].
| Evidence Dimension | Receptor residence time on rat mGluR5 expressed in HEK293A cells |
|---|---|
| Target Compound Data | 10-30 minutes |
| Comparator Or Baseline | basimglurant (>400 min); mavoglurant (>400 min); dipraglurant (<10 min); F169521 (<10 min); F1699611 (<10 min); STX107 (<10 min) |
| Quantified Difference | AZD2066 residence time is >13.3-fold shorter than mavoglurant/basimglurant and >3-fold longer than dipraglurant/STX107. |
| Conditions | Real-time receptor internalization assay; rat mGlu5 expressed in HEK293A cells; [3H]methoxy-PEPy binding experiments. |
Why This Matters
This intermediate residence time positions AZD2066 as a compound with balanced pharmacodynamic duration—potentially avoiding the prolonged target engagement associated with CNS adverse events in long-residence NAMs while maintaining sufficient occupancy for efficacy compared to short-residence alternatives.
- [1] Arsova, A., et al. (2020). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Molecular Pharmacology. View Source
